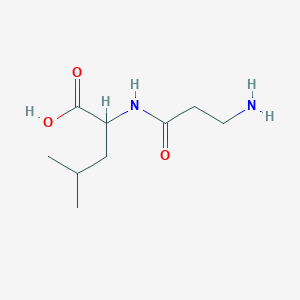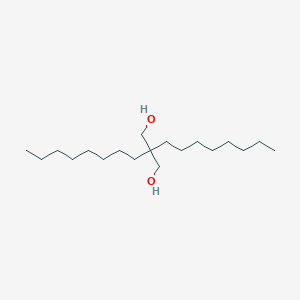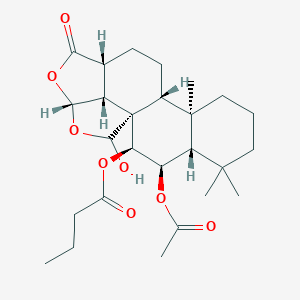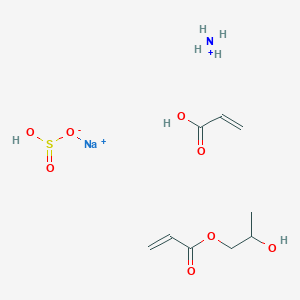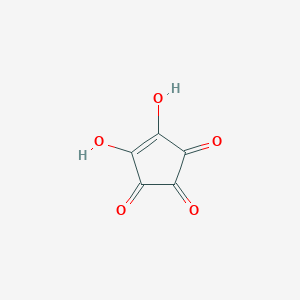
Croconic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of croconic acid and its derivatives has been explored through various chemical pathways. For instance, the reaction of croconic acid with diazomethane leads to a compound with an enlarged ring structure, highlighting the reactivity of croconic acid towards forming complex molecular architectures (Yamada & Hirata, 1958). Additionally, the development of new dye families from croconic acid derivatives showcases the compound's versatility in synthesis applications (Capozzi et al., 2018).
Molecular Structure Analysis
The solid-state structure of croconic acid was determined through crystallization from hydrochloric acid, revealing a hydrogen-bonded network that organizes the molecules in an 'accordion' type arrangement (Braga et al., 2001). This finding highlights the significance of O–H⋯O interactions in the structural integrity of croconic acid.
Chemical Reactions and Properties
Croconic acid undergoes various chemical reactions that underscore its reactivity and potential applications. For example, its reaction in superacidic solutions yields corresponding salts, demonstrating the acid's ability to participate in protonation reactions and form stable compounds in extreme conditions (Schickinger et al., 2018).
Physical Properties Analysis
The study of croconic acid's electronic structure in the condensed phase through X-ray photoelectron spectroscopy and ab-initio study provides insights into the impact of the hydrogen bond network on its electronic properties. This research demonstrates how intermolecular interactions significantly shape the electronic structure of croconic acid (Bisti et al., 2011).
Chemical Properties Analysis
Investigations into croconic acid's interaction with metal clusters reveal its potential in enhancing electronic properties and Raman activity. This suggests that croconic acid can form stable complexes with metals, impacting its chemical properties and applications in areas such as sensor development and medicinal chemistry (Al-Otaibi et al., 2021).
Applications De Recherche Scientifique
Specific Scientific Field
The specific scientific field of this application is Condensed Matter Physics .
Comprehensive and Detailed Summary of the Application
Croconic acid, a well-known low-molecular-weight organic compound, exhibits spontaneous polarization and an operating temperature of the highest levels among organic compounds . It has been discovered that croconic acid exhibits ferroelectricity and the largest polarization at room temperature among low-molecular-weight organic compounds . This discovery has opened up possibilities to realize myriads of nano-electronic and spintronic devices .
Detailed Description of the Methods of Application or Experimental Procedures
The discovery of stable room temperature ferroelectricity in croconic acid was achieved through material synthesis and characterization . The electric field required to reverse the polarity of croconic acid is significantly weaker compared to that required in the case of typical ferroelectrics made of organic polymers .
Thorough Summary of the Results or Outcomes Obtained
The discovery of the ferroelectricity of croconic acid suggests the possibility of other organic ferroelectrics . Its large polarization, organic nature, and vacuum sublimability make croconic acid an ideal candidate for non-toxic and lead-free device applications . Its spontaneous polarization is close to that of barium titanate, one of the representative ferroelectric ceramics .
Proton Transfer Pathway in Ferroelectric Crystal
Specific Scientific Field
The specific scientific field of this application is Physical Chemistry .
Comprehensive and Detailed Summary of the Application
Croconic acid is a member of organic ferroelectrics where the motion of protons parallel and perpendicular to the polar axis, and consequent electronic rearrangement are understood to induce the observed polarization . The microscopic switching mechanism of organic ferroelectrics such as potassium dihydrogen phosphate and triglycine sulphate is characterised by proton transfer between molecular units .
Detailed Description of the Methods of Application or Experimental Procedures
The study of proton transfer pathway in croconic acid was carried out using density functional theory (DFT) and other theoretical approaches . The minimum energy path between its structural ground states is approximated by projection onto reduced basis sets formed from subsets of these modes .
Thorough Summary of the Results or Outcomes Obtained
The study demonstrated that the mechanism of field-induced polarization switching in croconic acid is not efficiently expressed in terms of its phonon modes . This finding suggests rules for the construction of effective Hamiltonians to describe proton transfer ferroelectrics .
Supramolecular Chemistry
Specific Scientific Field
The specific scientific field of this application is Supramolecular Chemistry .
Comprehensive and Detailed Summary of the Application
Salts of the croconate anion and its derivatives are of interest in supramolecular chemistry research because of their potential for π-stacking effects, where the delocalized electrons of two stacked croconate anions interact .
Detailed Description of the Methods of Application or Experimental Procedures
The application of croconic acid in supramolecular chemistry involves the study of the interaction of the delocalized electrons of two stacked croconate anions .
Thorough Summary of the Results or Outcomes Obtained
The study of croconic acid in supramolecular chemistry could lead to the development of new materials with unique properties due to the π-stacking effects .
Organic Synthesis and Biological Research
Specific Scientific Field
The specific scientific field of this application is Organic Synthesis and Biological Research .
Comprehensive and Detailed Summary of the Application
Croconic acid is used in organic synthesis and employed as a dye for biological research purposes . It is also used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine .
Detailed Description of the Methods of Application or Experimental Procedures
The application of croconic acid in organic synthesis involves its reaction with dimethyl-thiophen-2-yl-amine to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine .
Thorough Summary of the Results or Outcomes Obtained
The use of croconic acid in organic synthesis and biological research has led to the development of new compounds and dyes .
Thin Film Applications
Specific Scientific Field
The specific scientific field of this application is Material Science .
Comprehensive and Detailed Summary of the Application
Croconic acid has been studied for its potential in thin film applications . Its large polarization, organic nature, and vacuum sublimability make croconic acid an ideal candidate for non-toxic and lead-free device applications .
Detailed Description of the Methods of Application or Experimental Procedures
The application of croconic acid in thin film technology involves the synthesis and characterization of thin films of croconic acid . The thin films are prepared by depositing croconic acid onto a substrate .
Thorough Summary of the Results or Outcomes Obtained
The study of croconic acid in thin film applications has shown promising results. The thin films of croconic acid exhibit ferroelectric properties, which could be useful in various electronic and spintronic devices .
Proton Transfer Ferroelectrics
Specific Scientific Field
The specific scientific field of this application is Condensed Matter Physics .
Comprehensive and Detailed Summary of the Application
Croconic acid is a member of proton transfer ferroelectrics . The motion of protons parallel and perpendicular to the polar axis, and consequent electronic rearrangement are understood to induce the observed polarization in croconic acid .
Detailed Description of the Methods of Application or Experimental Procedures
The study of proton transfer in croconic acid was carried out using density functional theory (DFT) and other theoretical approaches . The minimum energy path between its structural ground states is approximated by projection onto reduced basis sets formed from subsets of these modes .
Thorough Summary of the Results or Outcomes Obtained
The study demonstrated that the mechanism of field-induced polarization switching in croconic acid is not efficiently expressed in terms of its phonon modes . This finding suggests rules for the construction of effective Hamiltonians to describe proton transfer ferroelectrics .
Safety And Hazards
Orientations Futures
The discovery of stable room temperature ferroelectricity in croconic acid has opened up possibilities to realize myriads of nano-electronic and spintronic devices based on organic ferroelectrics . The researchers are optimistic that the theoretical capacity can be enhanced by the development of stable electrolytes at high-voltage and chemical modifications to croconic acid .
Propriétés
IUPAC Name |
4,5-dihydroxycyclopent-4-ene-1,2,3-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSLJAJQOVYTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878763 | |
| Record name | Croconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Croconic acid | |
CAS RN |
488-86-8 | |
| Record name | Croconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Croconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Croconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Croconic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROCONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HGY35UXAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



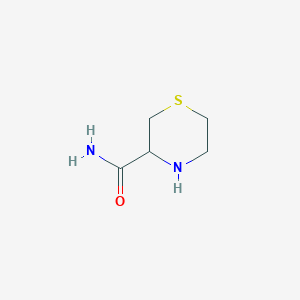
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)


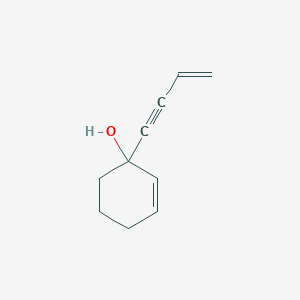
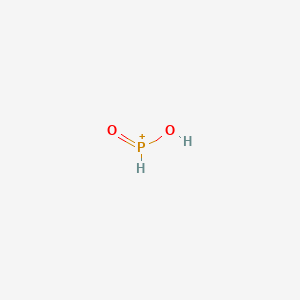

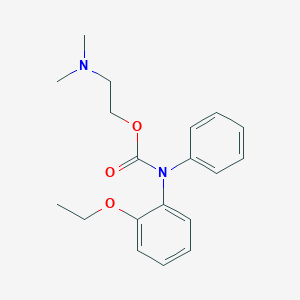
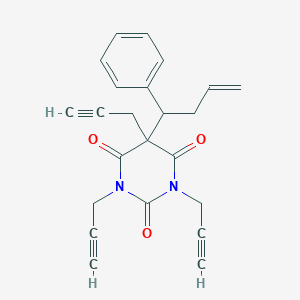
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
